5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine
Overview
Description
Compounds with a piperazine ring, such as 5-(4-Methylpiperazin-1-yl)pyridin-2-amine , are often used in the development of pharmaceuticals . The piperazine ring can interact with biological targets in a variety of ways, contributing to the therapeutic effects of these compounds .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, includes a piperazine ring attached to a pyridine ring . The exact structure would depend on the specific substituents attached to these rings .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. For example, 5-(4-Methylpiperazin-1-yl)pyridin-2-amine has a molecular weight of 192.26 g/mol .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, with structures related to 1,3,4-thiadiazoles. These compounds were screened for antimicrobial, antilipase, and antiurease activities, showing good to moderate efficacy against test microorganisms, highlighting their potential as therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antiproliferative and Antimicrobial Properties
Gür et al. (2020) designed and synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. The compounds exhibited significant DNA protective ability and strong antimicrobial activity against certain strains, with notable cytotoxicity against cancer cell lines. These findings underscore the potential of 1,3,4-thiadiazole derivatives in developing new anticancer and antimicrobial agents (Gür et al., 2020).
Spectroscopic Characterization and Structural Analysis
A spectroscopic and structural analysis of a compound closely related to 5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine was conducted by Al-Harthy et al. (2019). This research provided insights into the molecular structure and properties of such compounds, aiding in the understanding of their behavior and potential applications in various scientific domains (Al-Harthy et al., 2019).
Synthesis and Anticancer Activity
Research by Gomha et al. (2015) on the synthesis of arylazothiazoles and 1,3,4-thiadiazoles using a novel copolymer catalyst revealed promising anticancer activities against specific carcinoma cell lines. This study highlights the potential therapeutic applications of 1,3,4-thiadiazole derivatives in cancer treatment (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
Mechanism of Action
Target of Action
The primary target of 5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that it interacts with its target, carbonic anhydrase 2 .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5S/c1-11-2-4-12(5-3-11)7-10-9-6(8)13-7/h2-5H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHRWRZTPNBBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224607 | |
Record name | 5-(4-Methyl-1-piperazinyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71125-50-3 | |
Record name | 5-(4-Methyl-1-piperazinyl)-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71125-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Methyl-1-piperazinyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.